molecular formula C20H21N3OS B2858510 N-methyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206994-21-9

N-methyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2858510
CAS RN: 1206994-21-9
M. Wt: 351.47
InChI Key: QTPXDSVAGPDTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thioacetamide derivative that has been synthesized using various methods. In

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Evren et al. (2019) focused on the synthesis and anticancer activity of thiazole derivatives, including compounds similar to N-methyl-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. These compounds demonstrated significant selectivity and potency against human lung adenocarcinoma cells, highlighting their potential in anticancer drug development (Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G., 2019).

Antimicrobial Activity

Another study by Gullapelli et al. (2014) synthesized and evaluated the antibacterial activity of benzimidazole-based pyramiding derivatives. These compounds, including structures akin to the one , showed promising results against various bacterial strains, indicating their potential as antimicrobial agents (Gullapelli, K., Thupurani, M., & Brahmeshwari, G., 2014).

Cascade Reactions for Heterocycle Formation

Research by Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in cascade reactions to synthesize various heterocycles. This study demonstrates the synthetic versatility of compounds similar to this compound in generating biologically relevant heterocycles efficiently (Schmeyers, J. & Kaupp, G., 2002).

properties

IUPAC Name

N-methyl-2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-8-10-16(11-9-14)18-12-22-20(25-13-19(24)21-3)23(18)17-7-5-4-6-15(17)2/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPXDSVAGPDTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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